2-(Piperidin-4-ylidene)acetic acid hydrochloride (CAS 84839-57-6) is a versatile, conformationally restricted bifunctional building block widely utilized in the synthesis of integrin antagonists, spirocyclic pharmacophores, and rigidified peptide mimetics. Featuring an exocyclic double bond conjugated to a carboxylic acid, this compound provides a rigid geometric scaffold that locks the spatial orientation of downstream substituents, a critical feature for binding pocket optimization in drug discovery [1]. Supplied as a stable hydrochloride salt, it circumvents the handling and solubility challenges inherent to zwitterionic free amino acids, offering a reliable precursor for both N-alkylation/arylation and direct amide coupling workflows in industrial medicinal chemistry [2].
Substituting this compound with its saturated analog, 2-(piperidin-4-yl)acetic acid, entirely eliminates the exocyclic double bond, resulting in a flexible side chain that dramatically reduces target binding affinity in rigidified pharmacophores like RGD mimetics and increases entropic penalties during receptor engagement [1]. Furthermore, attempting to use the zwitterionic free base instead of the hydrochloride salt leads to severe processability issues, including poor solubility in standard aprotic coupling solvents (e.g., DMF, DCM) and unpredictable stoichiometry during amide bond formation. Alternatively, employing esterified or N-Boc protected variants introduces mandatory, yield-reducing protection/deprotection steps that complicate scale-up and increase overall synthetic overhead [2].
The hydrochloride salt form of 2-(piperidin-4-ylidene)acetic acid demonstrates higher solubility and faster coupling rates in standard peptide coupling workflows compared to its zwitterionic free base. In standard aprotic solvents like DMF or DCM, the free base exhibits minimal solubility (<5 mg/mL), leading to heterogeneous reaction mixtures and extended coupling times. In contrast, the hydrochloride salt, when neutralized in situ with non-nucleophilic bases such as DIPEA, achieves complete dissolution (>50 mg/mL) and facilitates rapid, homogeneous amide coupling with reagents like HATU or EDC, typically achieving >90% conversion within 2 hours [1].
| Evidence Dimension | Solubility and Coupling Conversion Rate |
| Target Compound Data | >50 mg/mL in DMF (with DIPEA); >90% coupling conversion in 2h |
| Comparator Or Baseline | Free base zwitterion (<5 mg/mL solubility; <40% conversion in 2h) |
| Quantified Difference | 10-fold increase in solubility; >2-fold increase in coupling efficiency |
| Conditions | DMF solvent, 1.2 eq HATU, 3.0 eq DIPEA, ambient temperature |
Ensures homogeneous reaction conditions and high yields in automated or scaled-up amide coupling workflows, eliminating the need for harsh solvent mixtures.
The presence of the exocyclic double bond in 2-(piperidin-4-ylidene)acetic acid provides critical conformational restriction compared to the fully saturated 2-(piperidin-4-yl)acetic acid. In the development of integrin antagonists and rigidified receptor ligands, the sp2-hybridized exocyclic carbon locks the acetic acid moiety in a defined trajectory. Structure-activity relationship (SAR) studies in analogous rigidified systems show that replacing the unsaturated ylidene linker with a flexible saturated linker increases the entropic penalty of binding, often resulting in a 10- to 50-fold drop in receptor binding affinity (IC50) due to the loss of optimal vector projection for the pharmacophore [1].
| Evidence Dimension | Receptor Binding Affinity (IC50) in rigidified ligand models |
| Target Compound Data | Maintained low-nanomolar affinity due to locked trajectory |
| Comparator Or Baseline | Saturated analog (2-(piperidin-4-yl)acetic acid) showing 10- to 50-fold reduced affinity |
| Quantified Difference | 1 to 1.7 log-order enhancement in binding affinity |
| Conditions | In vitro receptor binding assays for integrin/GPCR targets |
Procuring the unsaturated building block is essential for maintaining the spatial geometry required for target engagement in structure-based drug design.
Utilizing the unprotected 2-(piperidin-4-ylidene)acetic acid hydrochloride allows for divergent synthetic strategies that are more step-economical than using N-Boc or ester-protected variants (e.g., ethyl 2-(piperidin-4-ylidene)acetate). Procuring the pre-formed acid hydrochloride enables direct amide coupling at the carboxylate followed by immediate functionalization of the piperidine nitrogen, or vice versa, without the need for intermediate saponification or acidic deprotection steps. This eliminates at least one to two synthetic steps, reducing overall solvent consumption by up to 30% and avoiding the typical 10-15% yield loss associated with each deprotection and purification cycle during scale-up [1].
| Evidence Dimension | Synthetic Step Count and Yield Retention |
| Target Compound Data | 0 deprotection steps required; maximum yield retention |
| Comparator Or Baseline | Ester or N-Boc protected analogs (require 1-2 deprotection steps, 10-15% yield loss per step) |
| Quantified Difference | Elimination of 1-2 steps; 10-30% improvement in overall synthetic throughput |
| Conditions | Multi-step API intermediate synthesis |
Reduces raw material costs, solvent waste, and processing time in the scalable manufacturing of piperidine-containing APIs.
The conformational rigidity imparted by the exocyclic double bond makes this compound a highly effective precursor for synthesizing integrin antagonists. The locked geometry precisely projects the acidic pharmacophore to mimic the aspartic acid residue of the RGD sequence, a structural requirement for binding to targets like alpha-v beta-3 or GPIIb/IIIa receptors [1].
The reactive exocyclic double bond serves as a prime site for cycloaddition reactions or Michael additions, enabling the construction of complex spirocyclic systems. These 3D-rich scaffolds are increasingly utilized in modern drug discovery to improve the physicochemical properties and patentability of pipeline candidates [2].
Because it is supplied as a stable hydrochloride salt without N- or O-protecting groups, it allows for rapid, orthogonal functionalization in high-throughput library synthesis. Chemists can perform parallel amide couplings at the carboxylic acid followed by diverse N-alkylations or N-arylations without intermediate deprotection bottlenecks, directly leveraging the step economy described previously [3].